

Chlornitrofen (CAS No. 1836-77-7): An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlornitrofen, a diphenyl ether herbicide, has been utilized in agriculture for the control of various weeds. This technical guide provides a comprehensive overview of **Chlornitrofen** (CAS No. 1836-77-7), detailing its physicochemical properties, toxicological profile, and environmental fate. The document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key data into structured tables, outlining detailed experimental protocols, and visualizing complex biological and experimental workflows. This guide synthesizes available data to facilitate a deeper understanding of **Chlornitrofen**'s characteristics and its potential biological and environmental impacts.

Physicochemical Properties

Chlornitrofen is an organic compound with the molecular formula C₁₂H₆Cl₃NO₃.[1] A summary of its key physicochemical properties is presented in the table below.



Property	Value	Reference	
CAS Number	1836-77-7	[2]	
Molecular Formula	C12H6Cl3NO3	[1][2]	
Molecular Weight	318.54 g/mol	[2]	
Appearance	Off-white to pale yellow crystalline solid/powder	[2][3]	
Melting Point	105-107 °C [2][3][4]		
Boiling Point	210 °C [2][4]		
Water Solubility	Low	[5]	
Log P (Octanol/Water Partition Coefficient)	4.7	[1]	

Toxicological Profile

Chlornitrofen exhibits toxicity to various organisms. The acute toxicity data for mammals are summarized below. It is classified as toxic if inhaled and very toxic to aquatic life with long-lasting effects.[1][2]

Test Organism	Route of Administration	LD50/LC50	Reference
Rat	Oral	10800 mg/kg	[3][6]
Mouse	Oral	11800 mg/kg	[6][7]
Rat	Inhalation	> 0.52 mg/L (4 hours)	[3]

Mechanism of Action

The primary mode of action for **Chlornitrofen** as a herbicide is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), also known as EC 1.3.3.4.[1][5][8] This inhibition leads to an accumulation of protoporphyrinogen IX, which, when exposed to light, causes rapid cell membrane disruption through the generation of reactive oxygen species.



Endocrine Disruption

Studies have indicated that **Chlornitrofen** and its amino derivative may act as endocrine disruptors. Specifically, they have been shown to possess antiandrogenic and estrogenic activities by interacting with the androgen receptor (AR) and estrogen receptor alpha (ERa).[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and toxicological assessment of **Chlornitrofen**.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of **Chlornitrofen** in environmental samples.

Objective: To determine the concentration of **Chlornitrofen** in a given sample matrix (e.g., water, soil).

Principle: The sample is extracted with an organic solvent, and the extract is analyzed by GC-MS. The gas chromatograph separates **Chlornitrofen** from other components in the sample, and the mass spectrometer provides sensitive and selective detection.

Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- A suitable capillary column (e.g., Rtx-1)[10]
- High-purity helium or nitrogen as carrier gas[2]
- Chlornitrofen analytical standard
- Pesticide residue grade solvents (e.g., ethyl acetate, hexane, dichloromethane)[11]
- Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

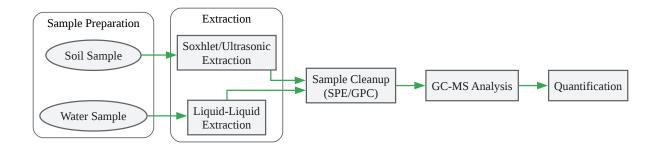


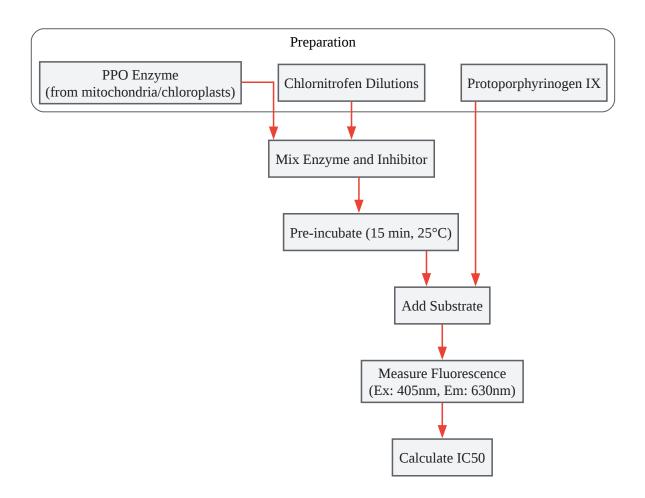
Standard laboratory glassware and equipment

Procedure:

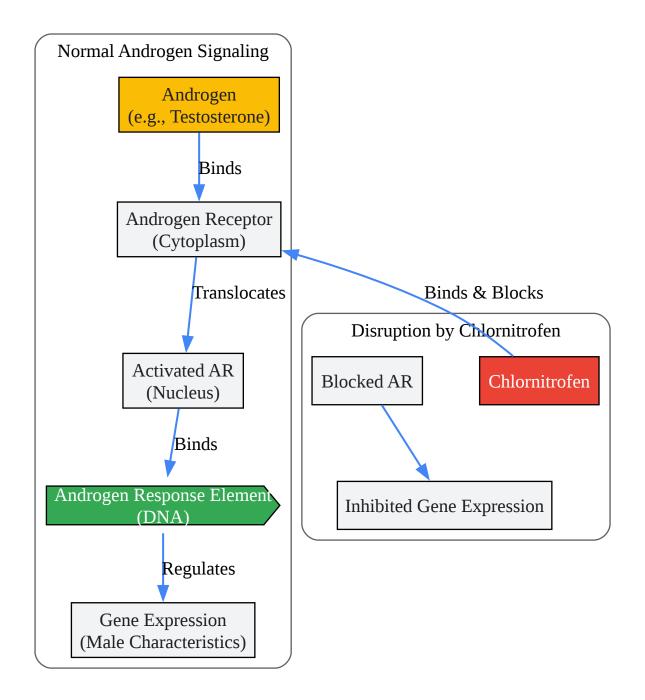
- Sample Preparation:
 - Water Samples: Perform liquid-liquid extraction using a separatory funnel with dichloromethane. Adjust the pH to neutral before extraction.[12]
 - Soil Samples: Use Soxhlet or ultrasonic extraction with a suitable solvent mixture like hexane/acetone.[12]
- Cleanup (if necessary): For complex matrices, pass the extract through an SPE cartridge to remove interfering substances. Gel permeation chromatography (GPC) can also be used for lipid removal.[11]
- · GC-MS Analysis:
 - Injector Temperature: 225-250°C[10]
 - Oven Temperature Program: Start at 80°C (hold for 2 min), ramp to 200°C at 4°C/min (hold for 15 min).[10]
 - Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.
 - MS Detector Temperature: 300°C[10]
 - Ionization Mode: Electron Ionization (EI)
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of **Chlornitrofen**.
- Quantification: Prepare a calibration curve using serial dilutions of the Chlornitrofen analytical standard. The concentration of Chlornitrofen in the sample is determined by comparing its peak area to the calibration curve.



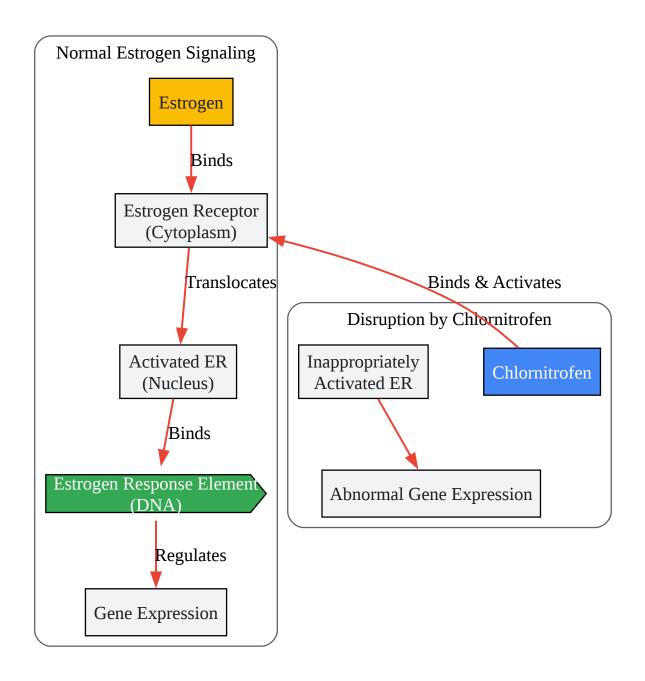












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